molecular formula C20H36N6O B090596 Lauroguadine CAS No. 135-43-3

Lauroguadine

Cat. No. B090596
CAS RN: 135-43-3
M. Wt: 376.5 g/mol
InChI Key: QMMMGQKKOKYDMN-UHFFFAOYSA-N
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Description

Lauroguadine is a compound with the molecular formula C20H36N6O. It has a molecular weight of 376.55 . It is also known as a bactericide and topical antiseptic .


Molecular Structure Analysis

Lauroguadine has a molecular structure represented by the formula C20H36N6O. It has a percent composition of C 63.79%, H 9.64%, N 22.32%, O 4.25% . More detailed structural analysis can be found on databases like ChemSpider .


Physical And Chemical Properties Analysis

Lauroguadine has a density of 1.1±0.1 g/cm3, a boiling point of 596.4±60.0 °C at 760 mmHg, and a flash point of 314.5±32.9 °C. It has 7 H bond acceptors, 8 H bond donors, and 14 freely rotating bonds .

Scientific Research Applications

  • Drug Delivery Enhancement : Lauroguadine has been shown to modify the penetration of drugs across buccal mucosa, enhancing the delivery of certain drugs like diazepam, as demonstrated in studies using Mass Spectrometry Imaging (MSI) on porcine buccal mucosa. This indicates its potential in improving the effectiveness of buccal drug delivery systems (Handler, Marxen, Jacobsen, & Janfelt, 2019).

  • Antimicrobial Activity : Studies have also investigated the antimicrobial properties of lauroguadine. One such study explored its effectiveness against Propionibacterium acnes, a bacterium involved in acne development. The study found that lauroguadine, especially when incorporated into liposomal formulations, exhibited enhanced antimicrobial activity, suggesting its potential use in acne treatment (Yang, Pornpattananangkul, Nakatsuji, Chan, Carson, Huang, & Zhang, 2009).

  • Skin Penetration : Research has also focused on lauroguadine's effects on skin penetration. An electron spin resonance study indicated that lauroguadine (Azone®) significantly alters the lipid bilayers of human stratum corneum, enhancing the penetration of active ingredients through the skin (Quan & Maibach, 1994).

  • Clinical Applications : A paper discussed the clinical role and research of lauromacrogol, a variant of lauroguadine, in the treatment of various conditions like gastrointestinal bleeding, varicose veins, and cystic diseases. It highlighted the need for more research on its application range, influential factors, and potential complications (Jian-f, 2013).

properties

IUPAC Name

2-[3-(diaminomethylideneamino)-4-dodecoxyphenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N6O/c1-2-3-4-5-6-7-8-9-10-11-14-27-18-13-12-16(25-19(21)22)15-17(18)26-20(23)24/h12-13,15H,2-11,14H2,1H3,(H4,21,22,25)(H4,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMMGQKKOKYDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)N=C(N)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159196
Record name Lauroguadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauroguadine

CAS RN

135-43-3
Record name Lauroguadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroguadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauroguadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAUROGUADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J587DZQ8YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Gozalbes, J Gálvez, A Moreno… - Journal of pharmacy …, 1999 - Wiley Online Library
Molecular connectivity has been applied to the search for new compounds with antimalarial activity. Linear discriminant analysis and connectivity functions were used to select several …
Number of citations: 35 onlinelibrary.wiley.com
A Meneses-Marcel, OM Rivera-Borroto… - Journal of …, 2008 - journals.sagepub.com
Bond-based quadratic indices, new TOMOCOMD-CARDD molecular descriptors, and linear discriminant analysis (LDA) were used to discover novel lead trichomonacidals. The …
Number of citations: 25 journals.sagepub.com
OM Rivera-Borroto, Y Marrero-Ponce, JJ Nogal-Ruiz… - academia.edu
Bond-based quadratic indices, new TOMOCOMD-CARDD molecular descriptors, and linear discriminant analysis (LDA) were used to discover novel lead trichomonacidals. The …
Number of citations: 0 www.academia.edu
OM Rivera‐Borroto, Y Marrero‐Ponce… - QSAR & …, 2009 - Wiley Online Library
Few years ago, the World Health Organization estimated the number of adults with trichomoniasis at 170 million worldwide, more than the combined numbers for gonorrhea, syphilis, …
Number of citations: 23 onlinelibrary.wiley.com
A Meneses-Marcel, Y Marrero-Ponce… - Bioorganic & medicinal …, 2005 - Elsevier
A computational (virtual) screening test to identify potential trichomonacidals has been developed. Molecular structures of trichomonacidal and non-trichomonacidal drugs were …
Number of citations: 86 www.sciencedirect.com
Y Marrero-Ponce, A Meneses-Marcel… - … Organic Chemistry X, 2006 - academia.edu
Trichomonas vaginalis (Tv) is the causative agent of the most common, nonviral, sexually transmitted disease in women and men world-wide. Since 1959 metronidazole (MTZ) has …
Number of citations: 1 www.academia.edu
R Gozalbes, J Galvez… - SAR and QSAR in …, 1999 - Taylor & Francis
Molecular connectivity has been applied to the search of new compounds with activity against the protozoan Toxoplasma gondii, using a stepwise linear discriminant analysis (SLDA) …
Number of citations: 64 www.tandfonline.com
Y Marrero-Ponce, Y Machado-Tugores… - Current Drug …, 2005 - ingentaconnect.com
Computational approaches are developed to design or rationally select, from structural databases, new lead trichomonacidal compounds. First, a data set of 111 compounds was split (…
Number of citations: 56 www.ingentaconnect.com
BG BARBHAI - … IN CONSERVATION OF BIODIVERSITY VOLUME-III - researchgate.net
Since last few years it has seen a serious concern from people of all walks of life towards different environmental issues which include several types of pollutions, climate change, ozone …
Number of citations: 2 www.researchgate.net
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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